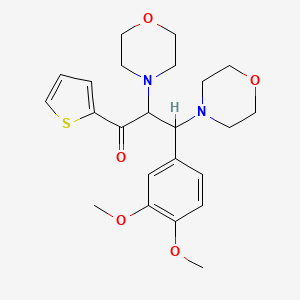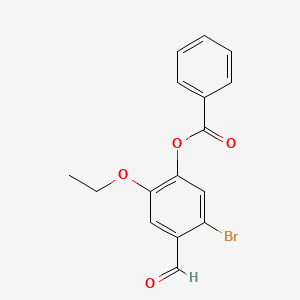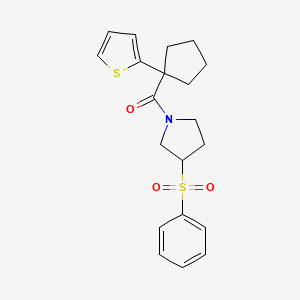
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide" is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss various acetamide derivatives with chlorophenyl groups, which are structurally related to the compound . These derivatives have been synthesized and evaluated for their biological activities, such as antibacterial, antiviral, and analgesic properties, as well as their potential as COX-2 inhibitors and anticancer agents .
Synthesis Analysis
The synthesis of related chlorophenyl acetamide derivatives typically involves multiple steps, starting from precursors like chlorophenoxyacetic acid or chlorophenol. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was prepared by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods highlight the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structures of chlorophenyl acetamides are characterized by the presence of chlorophenyl rings, which can influence the overall geometry of the molecules. For example, in 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the chlorophenyl and difluorophenyl rings is significant, affecting the molecule's conformation . X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly used to determine the structures and confirm the synthesis of these compounds .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl acetamides can be influenced by the substituents on the phenyl rings and the acetamide moiety. For instance, the presence of electron-withdrawing groups like chlorine can affect the reactivity of the compound towards nucleophilic substitution reactions. The papers provided do not detail specific reactions involving the compound , but they do discuss the synthesis and reactivity of structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl acetamides, such as solubility, melting points, and spectral properties, are determined by their molecular structure. For example, the presence of hydrogen bonds, as seen in 2-Chloro-N-(2,4-dimethylphenyl)acetamide, can influence the compound's solubility and crystal packing . Solvatochromic effects, which are changes in the UV-vis absorption spectrum depending on the solvent polarity, have also been observed in related compounds . These properties are essential for understanding the behavior of these molecules in different environments and their potential applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- N-substituted acetamide derivatives, including molecules similar to 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide, have been synthesized and evaluated for their antibacterial potential. Studies reveal moderate inhibition activity against Gram-negative bacterial strains and certain Gram-positive strains, indicating potential application in addressing bacterial infections (Iqbal et al., 2017).
- Derivatives of this compound have shown antibacterial activity against specific strains like Escherichia coli and Staphylococcus aureus, suggesting its use in targeted antibacterial therapies (Nafeesa et al., 2017).
Antiviral Potential
- Certain derivatives of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide exhibit antiviral activity, particularly against tobacco mosaic virus, hinting at its potential application in antiviral treatments (Chen et al., 2010).
Enzyme Inhibition
- These compounds have been investigated for their enzyme inhibition properties, particularly against enzymes like lipoxygenase, which could have implications in the treatment of conditions where enzyme regulation is necessary (Rasool et al., 2015).
Anticancer Activity
- Derivatives of this compound have been evaluated for their anticancer properties, showing potential in the treatment of various cancer cell lines. This highlights its role in the development of new anticancer drugs (Rani et al., 2014).
Crystallography and Structural Analysis
- The crystal structure and molecular interactions of derivatives of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide have been analyzed, providing insights into its chemical properties and potential applications in material science and pharmaceuticals (Saravanan et al., 2016).
In Silico Studies and QSAR Analysis
- The compound and its derivatives have been subjected to quantitative structure-activity relationship (QSAR) studies and in silico analysis, aiding in understanding its pharmacokinetic properties and potential as a drug candidate (Desai et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-23(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDPGJLAKHIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)
![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/no-structure.png)
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2506561.png)

![3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2506565.png)





![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)
![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)